2,5-Cyclohexadiene-1,4-dione, 2,5-dichloro-3,6-dihydroxy-, barium salt (1:1)
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Description
2,5-Cyclohexadiene-1,4-dione, 2,5-dichloro-3,6-dihydroxy-, barium salt (1:1) is a useful research compound. Its molecular formula is C6H2BaCl2O4 and its molecular weight is 346.31 g/mol. The purity is usually 95%.
The exact mass of the compound 2,5-Cyclohexadiene-1,4-dione, 2,5-dichloro-3,6-dihydroxy-, barium salt (1:1) is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Crystal Structure and Coordination
The compound forms part of a monomeric iron(III) complex structure, where the metal ion is chelated by the dianion of chloranilic acid, a derivative of 2,5-Cyclohexadiene-1,4-dione. This illustrates its role in complex crystal structures and coordination chemistry (Abrahams, Hoskins, & Robson, 1996).
Chemical Synthesis and Reactions
The compound is involved in the synthesis of various cyclohexadiene-1,4-diones, demonstrating its applicability in organic synthesis and chemical reactions (Kajigaeshi, Morikawa, Fujisaki, Kakinami, & Nishihira, 1991).
Electrochemical Behavior and DNA Interaction
Studies have shown that derivatives of 2,5-Cyclohexadiene-1,4-dione participate in electron transport processes, affecting DNA degradation. This highlights its potential in bioelectrochemistry and DNA studies (Schrebler, Araya, Arratia, Ciampi, Hoffmann, & Durán, 1987).
Environmental Relevance
Research into the decomposition of similar compounds, like tetrachloro-1,4-benzoquinone, indicates the environmental and biocidal relevance of 2,5-Cyclohexadiene-1,4-dione derivatives. This suggests its significance in environmental chemistry and toxicology (Sarr, Kazunga, Charles, Pavlovich, & Aitken, 1995).
Biological Reactivity and Drug Synthesis
There is research into the biological reactivity of hydroxyquinone derivatives, including compounds structurally related to 2,5-Cyclohexadiene-1,4-dione. This emphasizes its potential in drug synthesis and pharmaceutical applications (Mary, Mary, Serdaroğlu, & Sarojini, 2020).
Preparation in Biochemical Reactions
The compound's barium salt form has been utilized in the preparation of dihydroxyacetone phosphate for enzymatic aldol reactions, indicating its role in biochemical research and enzyme studies (Effenberger & Straub, 1987).
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 2,5-Cyclohexadiene-1,4-dione, 2,5-dichloro-3,6-dihydroxy-, barium salt (1:1) involves the reaction of 2,5-Cyclohexadiene-1,4-dione with barium hydroxide and chlorine gas.", "Starting Materials": [ "2,5-Cyclohexadiene-1,4-dione", "Barium hydroxide", "Chlorine gas" ], "Reaction": [ "Add 2,5-Cyclohexadiene-1,4-dione to a reaction flask", "Add barium hydroxide to the flask and stir until dissolved", "Pass chlorine gas into the flask slowly while stirring", "Continue stirring for several hours", "Filter the resulting precipitate and wash with water", "Dry the product under vacuum" ] } | |
CAS No. |
13435-46-6 |
Molecular Formula |
C6H2BaCl2O4 |
Molecular Weight |
346.31 g/mol |
IUPAC Name |
barium(2+);2,5-dichloro-3,6-dioxocyclohexa-1,4-diene-1,4-diolate |
InChI |
InChI=1S/C6H2Cl2O4.Ba/c7-1-3(9)5(11)2(8)6(12)4(1)10;/h9,12H; |
InChI Key |
MKVTZPTZOROPDP-UHFFFAOYSA-N |
SMILES |
C1(=C(C(=O)C(=C(C1=O)Cl)[O-])Cl)[O-].[Ba+2] |
Canonical SMILES |
C1(=C(C(=O)C(=C(C1=O)Cl)O)Cl)O.[Ba] |
13435-46-6 | |
physical_description |
Brown powder; [MSDSonline] |
Pictograms |
Irritant |
Origin of Product |
United States |
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